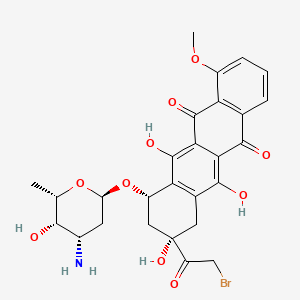![molecular formula C27H32N2O7 B1228695 2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid CAS No. 83917-57-1](/img/structure/B1228695.png)
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid is a novel pyrrole ether antibiotic produced by a Streptomyces culture isolated from a soil sample collected in Wyoming . It is a divalent cation ionophore, meaning it can transport divalent cations across cell membranes. This compound is structurally related to A23187 and has shown significant biological activities .
Méthodes De Préparation
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid is produced through fermentation by a specific strain of Streptomyces . The strain, identified as NRRL 12350, was isolated from soil and cultured under specific conditions to produce the antibiotic . The fermentation process involves growing the Streptomyces culture on ISP 2 agar at 28°C for two weeks . The antibiotic is then isolated and purified from the culture medium .
Analyse Des Réactions Chimiques
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including complexation with divalent cations such as magnesium and calcium . The compound’s cation binding sequence is Mg2+ > Ca2+ > Sr2+ > Ba2+ > Li+, Na+, Rb+, K+, Cs+ . This ionophore property allows it to transport these cations across cell membranes, which is crucial for its biological activity .
Applications De Recherche Scientifique
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid has several scientific research applications due to its unique ionophore properties. It is used in biochemical and pharmacological studies to investigate ion transport mechanisms and the role of divalent cations in cellular processes .
Mécanisme D'action
The mechanism of action of 2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid involves its ability to transport divalent cations across cell membranes . This ionophore property disrupts the ionic balance within cells, leading to various biological effects. The compound specifically targets divalent cations such as magnesium and calcium, which are essential for many cellular processes .
Comparaison Avec Des Composés Similaires
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid is structurally related to other pyrrole ether antibiotics such as A23187 and cezomycin . These compounds share similar ionophore properties and can transport divalent cations across cell membranes . this compound is unique in its specific cation binding sequence and its ability to transport a broader range of cations compared to other similar compounds .
Propriétés
Numéro CAS |
83917-57-1 |
|---|---|
Formule moléculaire |
C27H32N2O7 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C27H32N2O7/c1-14-8-10-27(11-9-15(2)25(36-27)16(3)24(31)17-5-4-12-28-17)35-20(14)13-21-29-23-19(34-21)7-6-18(30)22(23)26(32)33/h4-7,12,14-16,20,25,28,30H,8-11,13H2,1-3H3,(H,32,33)/t14-,15-,16?,20-,25?,27?/m1/s1 |
Clé InChI |
DXLFHVNETQTLLA-QBYXERAJSA-N |
SMILES |
CC1CCC2(CCC(C(O2)C(C)C(=O)C3=CC=CN3)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
SMILES isomérique |
C[C@@H]1CCC2(CC[C@H](C(O2)C(C)C(=O)C3=CC=CN3)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
SMILES canonique |
CC1CCC2(CCC(C(O2)C(C)C(=O)C3=CC=CN3)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
Synonymes |
antibiotic X 14885A NRRL 12350 NRRL-12350 X 14885A X-14885A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)



![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)
![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1228629.png)

![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
